7,7,8-Trideuterioneosolaniol diacetate
Description
7,7,8-Trideuterioneosolaniol diacetate is a deuterated derivative of neosolaniol diacetate, characterized by the substitution of three hydrogen atoms with deuterium at positions 7 and 8 of its core structure. This isotopic modification is designed to enhance metabolic stability and alter physicochemical properties, such as hydrogen bonding and molecular weight, while retaining the biological activity inherent to diacylated flavonoids . Neosolaniol derivatives are studied for their antiproliferative and antioxidant effects, particularly in cancer research. The diacetylation of neosolaniol improves lipophilicity, which may enhance cellular uptake and bioavailability compared to its monoacetylated or non-acetylated counterparts .
Properties
CAS No. |
112818-29-8 |
|---|---|
Molecular Formula |
C23H30O10 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-triacetyloxy-3,3,4-trideuterio-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C23H30O10/c1-11-7-17-22(9-28-12(2)24,8-16(11)30-13(3)25)21(6)19(32-15(5)27)18(31-14(4)26)20(33-17)23(21)10-29-23/h7,16-20H,8-10H2,1-6H3/t16-,17+,18+,19+,20+,21+,22+,23-/m0/s1/i8D2,16D |
InChI Key |
GSLBJZJTYRGQOS-KJGPIUMUSA-N |
Isomeric SMILES |
[2H][C@]1(C(=C[C@@H]2[C@](C1([2H])[2H])([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7,8-Trideuterioneosolaniol diacetate involves several steps, starting from the parent compound neosolaniolThe acetylation of the hydroxyl groups in neosolaniol is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7,7,8-Trideuterioneosolaniol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound neosolaniol.
Scientific Research Applications
7,7,8-Trideuterioneosolaniol diacetate has several scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: The compound is used in studies related to fungal metabolism and the biosynthesis of trichothecene mycotoxins.
Medicine: Research on the toxicological effects of trichothecene mycotoxins often involves the use of labeled compounds like 7,7,8-Trideuterioneosolaniol diacetate to track their distribution and metabolism in biological systems.
Industry: The compound can be used in the development of analytical methods for detecting and quantifying trichothecene mycotoxins in food and agricultural products
Mechanism of Action
The mechanism of action of 7,7,8-Trideuterioneosolaniol diacetate involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This results in the disruption of cellular processes and can cause cell death. The compound targets the peptidyl transferase center of the ribosome, interfering with the elongation phase of protein synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 7,7,8-Trideuterioneosolaniol diacetate with other diacetate esters:
*Estimated molar mass includes deuterium substitution.
Key Observations :
- Unlike glyceryl diacetate, which is water-miscible, 7,7,8-Trideuterioneosolaniol diacetate’s aromatic structure and deuterium substitution reduce aqueous solubility, favoring organic solvents .
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